1-(O-tolyl)ethane-1-sulfonyl chloride
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Overview
Description
1-(O-tolyl)ethane-1-sulfonyl chloride is an organic compound with the chemical formula C9H11ClO2S and a molecular weight of 218.7 g/mol . It is a white crystalline solid with a pungent odor . This compound is a sulfonyl chloride derivative, which is widely used in organic synthesis due to its reactivity and versatility.
Preparation Methods
1-(O-tolyl)ethane-1-sulfonyl chloride can be synthesized through various methods. One common synthetic route involves the reaction of 1-(O-tolyl)ethane with chlorosulfonic acid under controlled conditions . The reaction typically requires a catalyst, such as a Lewis acid like FeBr3, AlCl3, or ZnCl2 . Industrial production methods often involve large-scale reactions in specialized reactors to ensure safety and efficiency.
Chemical Reactions Analysis
1-(O-tolyl)ethane-1-sulfonyl chloride undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in electrophilic aromatic substitution reactions, where the sulfonyl chloride group is replaced by other substituents.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various products.
Hydrolysis: It can be hydrolyzed to form the corresponding sulfonic acid.
Common reagents used in these reactions include halogens (Cl2, Br2), acids (H2SO4), and bases (NaOH). Major products formed from these reactions include sulfonic acids, sulfonamides, and other sulfonyl derivatives .
Scientific Research Applications
1-(O-tolyl)ethane-1-sulfonyl chloride has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(O-tolyl)ethane-1-sulfonyl chloride involves its reactivity as an electrophile. The sulfonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles . This reactivity allows it to modify other molecules, making it a valuable tool in organic synthesis and chemical research .
Comparison with Similar Compounds
1-(O-tolyl)ethane-1-sulfonyl chloride can be compared with other sulfonyl chlorides, such as:
- Methanesulfonyl chloride (CH3SO2Cl)
- Benzenesulfonyl chloride (C6H5SO2Cl)
- Tosyl chloride (p-toluenesulfonyl chloride, C7H7SO2Cl)
Compared to these compounds, this compound offers unique reactivity due to the presence of the O-tolyl group, which can influence the electronic and steric properties of the molecule . This uniqueness makes it particularly useful in specific synthetic applications where other sulfonyl chlorides may not be as effective .
Properties
Molecular Formula |
C9H11ClO2S |
---|---|
Molecular Weight |
218.70 g/mol |
IUPAC Name |
1-(2-methylphenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C9H11ClO2S/c1-7-5-3-4-6-9(7)8(2)13(10,11)12/h3-6,8H,1-2H3 |
InChI Key |
IVKDALWMBJQSDT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(C)S(=O)(=O)Cl |
Origin of Product |
United States |
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